Cis vs. Trans Diastereomer: Enzymatic Resolution Enantioselectivity as a Proxy for Conformational Differentiation
The cis- and trans-3-amino-4-hydroxytetrahydrofuran scaffolds exhibit distinct substrate recognition by Candida antarctica lipases, demonstrating that the relative stereochemistry governs molecular recognition by biological catalysts. In enzymatic resolution studies, CAL-A and CAL-B lipases showed markedly different enantioselectivity profiles for cis versus trans N-Boc-3-amino-4-hydroxytetrahydrofuran substrates, with the cis isomer requiring different enzyme and condition optimization to achieve enantiopurity (>99% ee) [1]. This differential enzyme recognition serves as a quantitative proxy for how the cis versus trans configuration alters three-dimensional molecular presentation, which translates to differential binding in biological targets when these scaffolds are elaborated into drug candidates.
| Evidence Dimension | Enzyme enantioselectivity (CAL-A/CAL-B) for cis vs. trans N-Boc-3-amino-4-hydroxytetrahydrofuran |
|---|---|
| Target Compound Data | Cis isomer achieved >99% ee via CAL-B-catalyzed hydrolysis under optimized conditions [1] |
| Comparator Or Baseline | Trans isomer likewise resolved to >99% ee but required distinct enzyme (CAL-A vs. CAL-B) and different reaction parameters [1] |
| Quantified Difference | Qualitative difference in enzyme preference; quantitative ee values >99% for both isomers but via divergent catalytic routes |
| Conditions | Lipase-catalyzed hydrolytic resolution; immobilized CAL-A (NZL-101, 6.2 U/g) and CAL-B (Novozym 435, 7300 PLU/g); Bioorg. Med. Chem. 2014 |
Why This Matters
This enzymatic differentiation confirms that the cis and trans scaffolds are biologically non-interchangeable, meaning downstream drug candidates built on each scaffold will present distinct pharmacophoric geometries to biological targets.
- [1] Brieva, M. R.; Gotor, V.; Villar, A. Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. Bioorg. Med. Chem. 2014, 22 (20), 5563–5568. View Source
